molecular formula C10H12N2O2S B1415733 2-(propylsulfonyl)-1H-benzimidazole CAS No. 30192-38-2

2-(propylsulfonyl)-1H-benzimidazole

Cat. No. B1415733
CAS RN: 30192-38-2
M. Wt: 224.28 g/mol
InChI Key: LKKXQVWWTQINKH-UHFFFAOYSA-N
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Description

The description of a compound usually includes its molecular formula, structure, and possibly its weight and physical appearance. It may also include the purpose or use of the compound in various fields such as medicine, industry, or research.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and any special chemical behavior.


Scientific Research Applications

Synthesis and Characterization in Pharmaceutical Applications

2-(Propylsulfonyl)-1H-benzimidazole is a key impurity in Albendazole, a broad-spectrum anthelmintic drug. Its presence is crucial in understanding the quality and safety of drug products. The synthesis and characterization of such impurities are essential for maintaining the integrity of active pharmaceutical ingredients (APIs) (Kalas, Patil, Jadhav, & Bhattacharya, 2016).

Antibacterial and Anticancer Properties

Benzimidazole derivatives, including those related to 2-(propylsulfonyl)-1H-benzimidazole, demonstrate significant potential in treating microbial infections and inhibiting tumors. These compounds have shown effectiveness against pathogenic bacteria and human liver cancer cell lines, illustrating their versatile clinical applications (Khalifa et al., 2018).

DNA Binding and Cytotoxicity

Some benzimidazole compounds, closely related to 2-(propylsulfonyl)-1H-benzimidazole, bind effectively to DNA and show cytotoxic effects against various cancer cell lines. These compounds can intercalate with DNA and induce apoptosis in cancer cells, highlighting their potential in cancer therapy (Paul et al., 2015).

Antimicrobial Activity

Benzimidazole derivatives, including structures similar to 2-(propylsulfonyl)-1H-benzimidazole, exhibit promising antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal strains, suggesting their potential use in treating infections (Ashraf et al., 2016).

Nonlinear Optical Properties

N-1-sulfonyl substituted derivatives of benzimidazoles, related to 2-(propylsulfonyl)-1H-benzimidazole, have been studied for their nonlinear optical (NLO) properties. These studies suggest potential applications in modern hi-tech fields, such as telecommunications and laser technologies (Aslam et al., 2022).

Anti-Inflammatory Potential

Benzimidazole derivatives show promising results as anti-inflammatory agents. Their structure–activity relationship (SAR) analysis indicates significant potential in designing new anti-inflammatory drugs, providing insights for future pharmaceutical developments (Veerasamy, Roy, Karunakaran, & Rajak, 2021).

Fluorescent Chemosensor Applications

Benzimidazole-integrated derivatives have been used as efficient chemosensors for detecting aluminum ions. These sensors demonstrate high selectivity and sensitivity, suggesting their potential use in environmental monitoring and biological research (Shree et al., 2019).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It also includes appropriate safety precautions and disposal methods.


Future Directions

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Please note that the availability and depth of information on these topics can vary greatly depending on the specific compound and the extent to which it has been studied. For a less-known compound like “2-(propylsulfonyl)-1H-benzimidazole”, some of this information may not be available. It’s always a good idea to consult multiple sources and cross-reference information for accuracy. If you’re conducting research on this compound, you might consider experimental studies to fill in any gaps in the existing knowledge.


properties

IUPAC Name

2-propylsulfonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-2-7-15(13,14)10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKXQVWWTQINKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(propylsulfonyl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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